molecular formula C8H12IN B7772373 1,2,6-Trimethylpyridinium iodide CAS No. 2525-19-1

1,2,6-Trimethylpyridinium iodide

Cat. No.: B7772373
CAS No.: 2525-19-1
M. Wt: 249.09 g/mol
InChI Key: PJEJWFVFPIWRMG-UHFFFAOYSA-M
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Description

1,2,6-Trimethylpyridinium iodide is an organic compound with the molecular formula C8H12IN It is a quaternary ammonium salt derived from pyridine, where three of the hydrogen atoms in the pyridine ring are replaced by methyl groups, and the nitrogen atom is bonded to an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethylpyridinium iodide can be synthesized through the reaction of 2,6-dimethylpyridine with iodomethane. The reaction typically involves the following steps:

    Reactants: 2,6-dimethylpyridine and iodomethane.

    Reaction Conditions: The reaction is carried out in a covered container to prevent the escape of volatile reactants. The mixture is stirred and heated to facilitate the reaction.

    Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,2,6-Trimethylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or hydroxides, to form different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Sodium chloride, sodium hydroxide, or other nucleophiles.

Major Products Formed

    Oxidation: N-oxides of 1,2,6-trimethylpyridinium.

    Reduction: 2,6-dimethylpyridine.

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

1,2,6-Trimethylpyridinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,2,6-trimethylpyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis. It may also inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,6-Trimethylpyridinium iodide can be compared with other quaternary ammonium salts, such as:

    1,2,3-Trimethylpyridinium iodide: Similar structure but different methyl group positions, leading to variations in chemical reactivity and applications.

    1,3,5-Trimethylpyridinium iodide: Another isomer with distinct properties and uses.

    Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups attached to the nitrogen atom.

Properties

IUPAC Name

1,2,6-trimethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-5-4-6-8(2)9(7)3;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJWFVFPIWRMG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948100
Record name 1,2,6-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2525-19-1
Record name 1,2,6-Trimethylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2525-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1,2,6-trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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